N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-N-methyl-1-(3-phenylpropyl)piperidin-3-amine
Description
N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-N-methyl-1-(3-phenylpropyl)piperidin-3-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring, a methoxyethyl group, and a phenylpropyl group
Properties
IUPAC Name |
N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-N-methyl-1-(3-phenylpropyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O/c1-26(18-21-16-24-23(25-17-21)12-15-28-2)22-11-7-14-27(19-22)13-6-10-20-8-4-3-5-9-20/h3-5,8-9,16-17,22H,6-7,10-15,18-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGKRZSAPZGMKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C(N=C1)CCOC)C2CCCN(C2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-N-methyl-1-(3-phenylpropyl)piperidin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the methoxyethyl group. The final steps involve the attachment of the phenylpropyl group and the piperidine ring. Common reagents used in these reactions include pyrimidine derivatives, methoxyethyl halides, and phenylpropyl halides. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency and minimize waste. The use of advanced catalysts and solvents can further enhance the reaction rates and selectivity, making the industrial production of this compound both cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-N-methyl-1-(3-phenylpropyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and solvent choice to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds, depending on the nucleophiles employed.
Scientific Research Applications
N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-N-methyl-1-(3-phenylpropyl)piperidin-3-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and other medical conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-N-methyl-1-(3-phenylpropyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-N-methyl-1-(3-phenylpropyl)piperidin-3-amine: shares similarities with other piperidine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
